N-(5-chloro-2-methylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a chlorinated aromatic ring, a methyl group, and an imidazo[1,2-b][1,2,4]triazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multiple steps:
Formation of the Imidazo[1,2-b][1,2,4]triazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazines and carboxylic acids or their derivatives.
Introduction of the Chlorinated Aromatic Ring: This can be achieved through electrophilic aromatic substitution reactions, where a chlorinated aromatic compound is reacted with the imidazo[1,2-b][1,2,4]triazole intermediate.
Acetylation: The final step involves the acetylation of the intermediate to introduce the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the imidazo[1,2-b][1,2,4]triazole ring, potentially opening the ring or reducing the keto group to a hydroxyl group.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaSR) under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, N-(5-chloro-2-methylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of imidazo[1,2-b][1,2,4]triazole derivatives in various chemical reactions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development studies.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases, particularly those involving inflammation or microbial infections.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules. It could be used as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, where the compound acts as an inhibitor or activator, or receptors, where it could modulate signaling pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
- N-(5-chloro-2-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide (without the ethyl group)
- N-(5-chloro-2-methylphenyl)-2-(2-ethyl-5-oxo-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide (variation in the imidazo[1,2-b][1,2,4]triazole ring)
Uniqueness
The presence of the ethyl group and the specific positioning of the chlorine and methyl groups confer unique chemical properties to this compound. These structural features can influence its reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H16ClN5O2 |
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Molecular Weight |
333.77 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-ethyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C15H16ClN5O2/c1-3-12-18-15-19-14(23)11(21(15)20-12)7-13(22)17-10-6-9(16)5-4-8(10)2/h4-6,11H,3,7H2,1-2H3,(H,17,22)(H,18,19,20,23) |
InChI Key |
NPYPTVRNVWEGPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=C(C=CC(=C3)Cl)C |
Origin of Product |
United States |
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